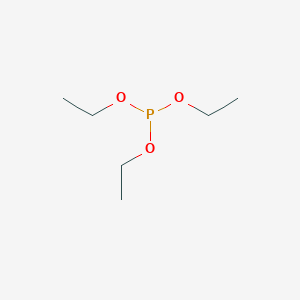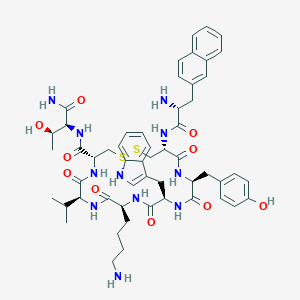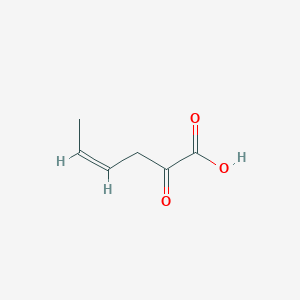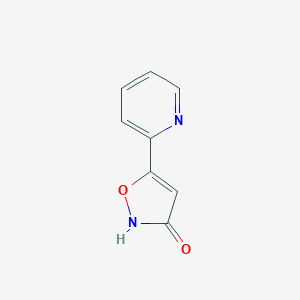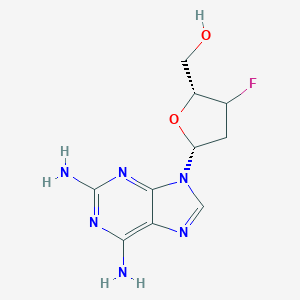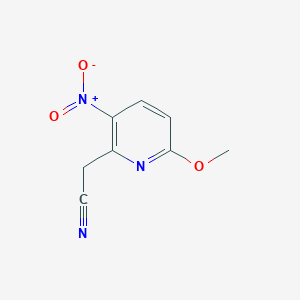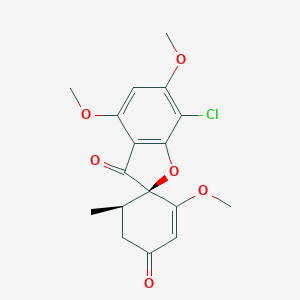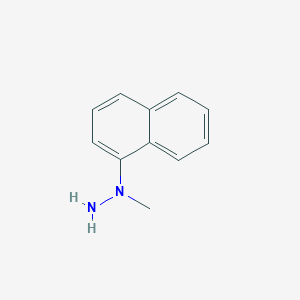
1-Methyl-1-naphthalen-1-ylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-naphthalen-1-ylhydrazine is a chemical compound that belongs to the class of hydrazine derivatives. It is a colorless to pale yellow liquid that is soluble in organic solvents and water. This compound has been extensively researched due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-naphthalen-1-ylhydrazine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in tumor growth and inflammation. It may also act by inducing apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methyl-1-naphthalen-1-ylhydrazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to possess anti-microbial properties and to be effective against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methyl-1-naphthalen-1-ylhydrazine in lab experiments include its easy synthesis, its low toxicity, and its potential applications in various fields. However, its limitations include its instability and its potential to decompose under certain conditions.
Orientations Futures
There are several future directions for the research on 1-Methyl-1-naphthalen-1-ylhydrazine. One direction is to investigate its potential as a corrosion inhibitor for various metals and alloys. Another direction is to explore its use as a precursor for the synthesis of novel materials with unique properties. Additionally, further studies may be conducted to elucidate its mechanism of action and to identify its potential applications in the field of organic electronics.
Méthodes De Synthèse
The synthesis of 1-Methyl-1-naphthalen-1-ylhydrazine can be achieved through various methods, including the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, the reaction of 1-Methyl-1-naphthalen-1-ylcarbonyl chloride with hydrazine hydrate, and the reaction of 1-Methyl-1-naphthalen-1-ylketone with hydrazine hydrate. The most commonly used method is the reduction of 1-Methyl-1-naphthalen-1-yl-nitrosoamine, which involves the use of reducing agents such as sodium dithionite or zinc powder.
Applications De Recherche Scientifique
1-Methyl-1-naphthalen-1-ylhydrazine has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been found to possess anti-tumor, anti-inflammatory, and anti-microbial properties. It has also been investigated for its potential use as a corrosion inhibitor and as a precursor for the synthesis of novel materials. Additionally, it has been studied for its use in the synthesis of organic semiconductors.
Propriétés
IUPAC Name |
1-methyl-1-naphthalen-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUPDZONJCRPGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC2=CC=CC=C21)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328706 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-naphthalen-1-ylhydrazine | |
CAS RN |
119090-35-6 |
Source


|
| Record name | 1-Methyl-1-(naphthalen-1-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50328706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

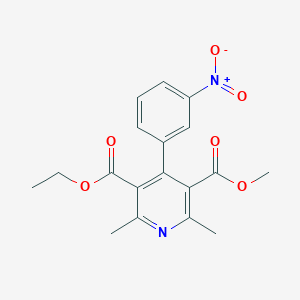



![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)
